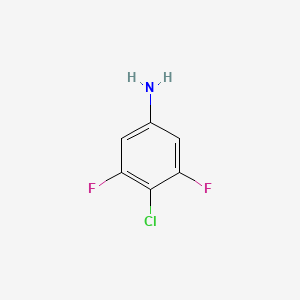

4-Chloro-3,5-difluoroaniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURQZEKPTCFPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598818 | |

| Record name | 4-Chloro-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-33-4 | |

| Record name | 4-Chloro-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3,5 Difluoroaniline and Its Precursors

Multi-Step Synthesis Approaches

Synthesis from 4-chloro-3,5-difluorobenzonitrile (B168964) via Hydrolysis, Nitration, Hydrogenation, and Chlorination by Diazotization

A synthetic route to 2,4-dichloro-3,5-difluorobenzoic acid starting from the commercially available 4-chloro-3,5-difluorobenzonitrile has been developed. researchgate.netresearchgate.net This process involves a sequence of reactions including nitration, selective reduction, diazotization, and chlorination. researchgate.netresearchgate.net While this specific pathway leads to a benzoic acid derivative, the initial steps of nitration and reduction of the nitrile are relevant to the potential synthesis of aniline (B41778) derivatives.

A related process for producing 3,5-difluoroaniline (B1215098) starts with a benzonitrile (B105546) compound. googleapis.com This method involves hydrolysis and decarboxylation to yield an aniline compound. googleapis.com If the resulting aniline is not the final product, it can be further reacted with hydrogen in the presence of a catalyst for reduction to obtain 3,5-difluoroaniline. googleapis.com

Preparation of 3,5-Difluoroaniline as a Precursor

3,5-Difluoroaniline is a key intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. google.comgoogle.com The introduction of two fluorine atoms at the 3 and 5 positions relative to an amino group presents a significant synthetic challenge. google.comgoogle.com Consequently, a variety of synthetic routes have been explored, starting from different precursors. google.comgoogle.comgoogle.com

From 2,4-difluoroaniline (B146603) via Acetylation, Nitration, and Diazotization

One multi-stage synthesis of 3,5-difluoroaniline begins with 2,4-difluoroaniline. google.com This process involves several steps:

Acetylation: 2,4-Difluoroaniline is first reacted with acetic anhydride (B1165640) to form the corresponding acetanilide (B955). google.com This step protects the amino group and directs subsequent reactions.

Nitration: The resulting acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄). google.com

Deacetylation: The acetyl group is subsequently removed to yield 2,4-difluoro-6-nitroaniline (B1293778). google.com

Diazotization: The amino group of 2,4-difluoro-6-nitroaniline is removed by reaction with sodium nitrite, which produces 3,5-difluoronitrobenzene (B45260). google.com

Reduction: Finally, the nitro group of 3,5-difluoronitrobenzene is reduced to an amino group to give the target compound, 3,5-difluoroaniline. google.com

Another variation of this method involves the bromination of 2,4-difluoroaniline hydrochloride, followed by diazotization and reduction to form 3,5-difluorobromobenzene. guidechem.com This intermediate then undergoes amination to produce 3,5-difluoroaniline. guidechem.com

From 2,4,5-Trichloronitrobenzene (B44141) via Fluorination, Chlorinating Denitration, Nitration, and Reduction

A four-stage synthesis has been developed starting from 2,4,5-trichloronitrobenzene. google.comgoogle.com This method is advantageous as it utilizes a readily available industrial chemical. google.com

Fluorination: 2,4,5-Trichloronitrobenzene is reacted with an alkali metal fluoride (B91410), such as potassium fluoride, to produce 5-chloro-2,4-difluoronitrobenzene. google.comgoogle.com This reaction is typically carried out in a polar aprotic solvent like sulfolane (B150427) at elevated temperatures. google.com

Chlorinating Denitration: The resulting 5-chloro-2,4-difluoronitrobenzene is then subjected to chlorinating denitration with anhydrous chlorine gas to yield 1,3-dichloro-4,6-difluorobenzene. google.comgoogle.com

Nitration: This is followed by the nitration of 1,3-dichloro-4,6-difluorobenzene with a mixed acid (sulfuric acid/nitric acid) in oleum (B3057394) to give 2,6-dichloro-3,5-difluoronitrobenzene. google.comgoogle.com

Reduction: The final step involves the reduction of 2,6-dichloro-3,5-difluoronitrobenzene with hydrogen in the presence of a palladium catalyst and a base. google.comgoogle.com This reaction reduces the nitro group and removes the chlorine atoms to yield 3,5-difluoroaniline. google.comgoogle.com

| Stage | Reactant | Reagents | Product |

| 1 | 2,4,5-Trichloronitrobenzene | Alkali metal fluoride (e.g., KF) | 5-Chloro-2,4-difluoronitrobenzene |

| 2 | 5-Chloro-2,4-difluoronitrobenzene | Anhydrous chlorine gas | 1,3-Dichloro-4,6-difluorobenzene |

| 3 | 1,3-Dichloro-4,6-difluorobenzene | Mixed acid (H₂SO₄/HNO₃) in oleum | 2,6-Dichloro-3,5-difluoronitrobenzene |

| 4 | 2,6-Dichloro-3,5-difluoronitrobenzene | Hydrogen, Palladium catalyst, Base | 3,5-Difluoroaniline |

From 1,3,5-Trichlorobenzene (B151690) via Fluorination and Amination

A more direct, two-step synthesis route starts from 1,3,5-trichlorobenzene, which is available in industrial quantities. google.com

Fluorination: 1,3,5-Trichlorobenzene is first converted to 3,5-difluorochlorobenzene through a fluorine-chlorine exchange reaction. google.com This is achieved by reacting 1,3,5-trichlorobenzene with an alkali metal fluoride, such as a mixture of potassium fluoride (KF) and cesium fluoride (CsF), in a solvent like dimethyl sulfoxide. google.com Alternatively, 1,3,5-trichlorobenzene can be fluorinated to 1,3,5-trifluorobenzene (B1201519). google.com

Amination: The resulting 3,5-difluorochlorobenzene is then reacted with ammonia (B1221849) in the presence of a copper compound and a metal catalyst (such as copper, iron, cobalt, nickel, chromium, molybdenum, or zinc) at elevated temperatures and pressures to produce 3,5-difluoroaniline. google.com If 1,3,5-trifluorobenzene is the intermediate, it is aminated with aqueous or anhydrous ammonia to yield 3,5-difluoroaniline, with reported yields greater than 80%. google.comwipo.int

| Step | Starting Material | Reagents/Catalysts | Intermediate/Product |

| 1 | 1,3,5-Trichlorobenzene | KF or KF/CsF in DMSO | 3,5-Difluorochlorobenzene |

| 2 | 3,5-Difluorochlorobenzene | Ammonia, Copper compound, Metal catalyst | 3,5-Difluoroaniline |

| Alternative Step 1 | 1,3,5-Trichlorobenzene | Fluoride-containing compound | 1,3,5-Trifluorobenzene |

| Alternative Step 2 | 1,3,5-Trifluorobenzene | Aqueous or anhydrous ammonia | 3,5-Difluoroaniline |

From 5-chloro-2,4,6-trifluoroisophthalic acid via Decarboxylation and Dechlorination

Another synthetic pathway to 3,5-difluoroaniline starts from 5-chloro-2,4,6-trifluoroisophthalic acid. google.com This multi-stage process involves the following key transformations:

Decarboxylation: The starting material, 5-chloro-2,4,6-trifluoroisophthalic acid, is first decarboxylated to produce 2-chloro-1,3,5-trifluorobenzene. google.com

Dechlorination: The 2-chloro-1,3,5-trifluorobenzene is then subjected to dechlorination, for instance by reacting with copper and water at high temperatures (300°C), to yield 1,3,5-trifluorobenzene. google.com

Amination: Finally, 1,3,5-trifluorobenzene is reacted with ammonia saturated in methanol (B129727) at 200°C for an extended period (60 hours) to obtain 3,5-difluoroaniline. google.com

Synthesis of Dihalogenated Anilines from Trihaloanilines

The preparation of dihalogenated anilines can be achieved from trihalogenated precursors. One common strategy involves the selective removal of a halogen atom, a process known as dehalogenation. For instance, the synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline (B14003706) is accomplished through the mild bromination of 3,5-difluoro-4-iodoaniline (B74690) using N-bromosuccinimide (NBS). vanderbilt.edu The careful, portionwise addition of NBS at room temperature is critical to ensure high selectivity. vanderbilt.edu In contrast, the chlorination of the same precursor with N-chlorosuccinimide (NCS) is less practical as it yields a mixture of products. vanderbilt.edu These triheterohalogenated anilines are valuable as they can undergo selective substitution reactions. vanderbilt.edu

Another approach involves the reduction of a nitro group combined with the simultaneous or sequential removal of chlorine atoms (hydrodechlorination). A process for preparing 3,5-difluoroaniline starts from 2,6-dichloro-3,5-difluoronitrobenzene. google.com This starting material is reduced with hydrogen gas in the presence of a palladium catalyst and a base to yield 3,5-difluoroaniline. google.com This reaction achieves both the reduction of the nitro group and the removal of the two chlorine atoms. google.comgoogleapis.com

Preparation of 3,5-Dichloro-2,4-difluoroaniline from 2,4-Difluoronitrobenzene (B147775)

A significant precursor, 3,5-dichloro-2,4-difluoroaniline, can be synthesized from 2,4-difluoronitrobenzene through a two-step process involving chlorination followed by reduction. patsnap.com This route is noted to have challenges, as the nitration of 1,3-difluorobenzene (B1663923) to get the starting material can result in poor positioning and multiple isomers. patsnap.com

An alternative patented method utilizes distillation residues from the production of 2,4-dichloro-3-fluoronitrobenzene (B1295830) as the raw material. google.com This residue is first chlorinated with chlorine gas and then fluorinated using potassium fluoride to produce 3,5-dichloro-2,4-difluoro nitrobenzene. google.com The final step is the reduction of the nitro group to yield 3,5-dichloro-2,4-difluoroaniline. google.com This reduction can be performed via catalytic hydrogenation with a palladium-on-carbon catalyst or through catalytic transfer hydrogenation using ammonium (B1175870) formate. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2,4-difluoro-3,5-dichloronitrobenzene | H₂, 5% Pd/C, DMF | 3,5-dichloro-2,4-difluoroaniline | 95.0% | google.com |

| 2,4-difluoro-3,5-dichloronitrobenzene | Anhydrous ammonium formate, 5% Pd/C, Methanol | 3,5-dichloro-2,4-fluoroaniline | 95.4% | google.com |

Advanced Synthetic Strategies

Modern synthetic chemistry offers a range of advanced techniques that provide improved selectivity, efficiency, and environmental profiles compared to traditional methods.

Catalytic Hydrogenation for Nitro Group Reduction and Dechlorination

Catalytic hydrogenation is a fundamental process for converting aromatic nitro compounds into their corresponding anilines. However, when the substrate also contains halogen substituents, a common side reaction is hydrodehalogenation, the removal of the halogen atom. researchgate.netgoogle.com The primary challenge is to achieve selective reduction of the nitro group while preserving the carbon-halogen bond. researchgate.net

The choice of catalyst and reaction conditions is paramount. Platinum-based catalysts, such as Pt/C, have been shown to be effective. researchgate.net For instance, the hydrogenation of p-chloronitrobenzene over a PtCe/C catalyst resulted in a high yield of p-chloroaniline (96.6 mol%). researchgate.net The reduction of chlorinated nitroaromatics can also be carried out using molten nitro compounds in the presence of a catalyst like platinum on charcoal and thiophene (B33073) as a dechlorination inhibitor, achieving high yields. google.com

In the synthesis of 3,5-difluoroaniline from 2,6-dichloro-3,5-difluoronitrobenzene, both the nitro group reduction and dechlorination are desired outcomes. google.com This transformation is effectively carried out using a palladium catalyst in the presence of a base. google.com Similarly, 2-chloro-3,5-difluoroaniline (B1349362) can be converted to 3,5-difluoroaniline via catalytic hydrogenation using a palladium-on-carbon catalyst with triethylamine (B128534) and water, achieving a 91.0% yield. prepchem.com

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

| 2,6-dichloro-3,5-difluoronitrobenzene | H₂, Pd catalyst, base | 3,5-difluoroaniline | 89.9% | google.com |

| 2-chloro-3,5-difluoroaniline | H₂, 5% Pd/C, triethylamine, water | 3,5-difluoroaniline | 91.0% | prepchem.com |

| p-chloronitrobenzene | H₂, PtCe/C catalyst | p-chloroaniline | 96.6 mol% | researchgate.net |

| 5-chloro-2,4-difluoronitrobenzene | H₂ | 2,4-difluoroaniline | 84% | googleapis.com |

Diazotization and Halogenation Reactions

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, followed by a substitution reaction (such as a Sandmeyer or Balz-Schiemann reaction), is a versatile method for introducing a variety of functional groups onto an aromatic ring. Aryl diazonium salts are recognized as versatile building blocks in organic synthesis. bohrium.com

This strategy is employed in the synthesis of 3,5-difluoroaniline precursors. googleapis.comgoogle.com A process starting from 2,4-difluoroaniline involves halogenation to form a 2-halo-4,6-difluoroaniline. google.com This intermediate is then diazotized using an agent like sodium nitrite. google.com A key innovation in this process is the substantial concurrent reduction of the diazonium salt as it forms, which avoids its potentially hazardous accumulation. googleapis.comgoogle.com The reduction, using a C1-C6 alcohol, yields a 1-halo-3,5-difluorobenzene. googleapis.comgoogle.com This intermediate is subsequently aminated to produce the final 3,5-difluoroaniline with yields reported to be up to 87% or higher. googleapis.comgoogle.com

Green Chemistry Approaches in Aniline Alkylation

In the broader context of aniline chemistry, green approaches to N-alkylation are of significant interest. These methods aim to replace hazardous reagents and solvents with more environmentally benign alternatives. Traditional methods often use alkyl halides, which can lead to over-alkylation and produce salt by-products. psu.eduosti.gov

Modern green alternatives include:

Deep Eutectic Solvents (DESs): A novel method describes the allylic alkylation of anilines using allylic alcohols in a DES, such as one made from choline (B1196258) chloride and lactic acid. This approach operates under mild conditions, often at room temperature, and avoids the need for metal catalysts, providing high yields. rsc.orgchemrxiv.org

Ionic Liquids (ILs): Room temperature ionic liquids are used as recyclable solvents for the N-alkylation of anilines with alkyl halides. This method offers excellent yields and high selectivity for monoalkylation, minimizing the common problem of over-alkylation. psu.edu

Electrocatalysis: An electrochemical "borrowing hydrogen" methodology allows for the N-alkylation of amines with simple alcohols in an aqueous solution. Catalyzed by ruthenium on activated carbon cloth (Ru/ACC), this process is atom-efficient, with water being the only by-product. osti.gov

Catalytic N-Alkylation with Alcohols: The "hydrogen borrowing" methodology, which uses alcohols as alkylating agents and produces only water as a byproduct, is considered an environmentally benign route for direct amine alkylation. researchgate.net

| Aniline Substrate | Alkylating Agent | Catalyst/Solvent System | Key Feature | Reference |

| Various Anilines | Allylic Alcohols | Choline chloride/lactic acid (DES) | Metal-free, room temperature | rsc.orgchemrxiv.org |

| Various Anilines | Alkyl Halides | Ionic Liquids (ILs) | High selectivity, recyclable solvent | psu.edu |

| Aniline | Alcohols | Ru/ACC (Electrocatalysis) | Aqueous solution, water as by-product | osti.gov |

C–H Chlorination via Photo-redox/Organo Co-catalysis for related fluoroanilines

Direct C–H functionalization represents a powerful and atom-economical synthetic strategy. Recent advancements in photoredox catalysis have enabled the direct C–H chlorination of anilines with high selectivity, addressing the common challenges of controlling ortho/para and mono/poly chlorination. rsc.org

A co-catalysis system using a photoredox catalyst and an organocatalyst has been developed for the chlorination of anilines. researchgate.net This method exhibits broad substrate generality and excellent mono-chlorination selectivity. rsc.orgresearchgate.net The process can be used for the late-stage modification of complex molecules, including drug derivatives. researchgate.net

In a specific example, 3-chloro-5-fluoroaniline (B1302006) was successfully chlorinated to produce 3,4-dichloro-5-fluoroaniline (B2415732) in 67% yield. rsc.org The reaction was performed using N-chlorosuccinimide (NCS) as the chlorine source, 4CzIPN as the photocatalyst, and 2-bromo-2,2-difluoroacetic acid as the organocatalyst under blue LED irradiation. rsc.org This demonstrates the applicability of this modern technique to the synthesis of specifically substituted fluoroanilines. rsc.org

| Substrate | Reagents | Product | Yield | Reference |

| 3-chloro-5-fluoroaniline | NCS, 4CzIPN (photocatalyst), 2-bromo-2,2-difluoroacetic acid (organocatalyst), THF | 3,4-dichloro-5-fluoroaniline | 67% | rsc.org |

| 2-aminobenzonitrile | NCS, 4CzIPN (photocatalyst), 2-bromo-2,2-difluoroacetic acid (organocatalyst), THF | 2-amino-5-chlorobenzonitrile | 89% | rsc.org |

Yield Optimization and Process Efficiency in 4-Chloro-3,5-difluoroaniline Synthesis

Another relevant precursor is 2-chloro-3,5-difluoroaniline, which can be produced through a series of reactions. One patented process describes the formation of a mixture containing 2,6-dichloro-3,5-difluoroaniline (B6350330) and 2,4-dichloro-3,5-difluoroaniline (B1601525) with a combined yield of 88.3%. googleapis.com Subsequent selective dehalogenation of such an intermediate could potentially lead to the target molecule.

The synthesis of a structurally similar compound, 2-amino-4-chloro-3,5-difluorobenzoic acid, involves the reduction of its corresponding nitro derivative. This reduction step has been reported to proceed with an excellent yield of 95.6%, highlighting the potential for high-efficiency catalytic reductions in this class of compounds. ambeed.com

The table below summarizes findings from various studies on the synthesis of precursors and related anilines, offering insights into effective reaction conditions.

The choice of catalyst, solvent, temperature, and pressure are all critical parameters that must be fine-tuned to achieve optimal yields. For example, in the hydrogenation of chloronitrobenzene derivatives, the catalyst's activity and selectivity are paramount to prevent unwanted side reactions, such as hydrodechlorination. The use of a base is also common to neutralize the hydrochloric acid formed during the reaction. google.com

The amination of haloaromatic compounds presents an alternative route. For example, 3,5-difluorochlorobenzene can be aminated using ammonia in the presence of a copper catalyst to produce 3,5-difluoroaniline. google.com The optimization of this step would involve screening different copper sources, co-catalysts, solvents, and reaction temperatures to maximize the conversion and selectivity towards the desired aniline.

Advanced Spectroscopic Characterization and Quantum Chemical Investigations

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful tools for probing the vibrational modes of molecules. For 4-chloro-3,5-difluoroaniline, these techniques, in conjunction with theoretical calculations, offer a comprehensive picture of its structural characteristics.

Interpretation of Fundamental Vibrational Modes

The vibrational spectra of halogenated anilines are complex due to the various substitutions on the benzene (B151609) ring. researchgate.netnih.gov Theoretical computations, often employing Density Functional Theory (DFT), are instrumental in assigning the observed vibrational frequencies to specific molecular motions. nih.govresearchgate.netresearchgate.net For instance, in similar aniline (B41778) derivatives, the N-H stretching vibrations of the amino group are typically observed in the range of 3200–3500 cm⁻¹. dergipark.org.tr The C-H and C-C stretching vibrations within the aromatic ring also give rise to characteristic bands. dergipark.org.tr The presence of halogen atoms (chlorine and fluorine) introduces additional vibrational modes, including C-Cl and C-F stretching and bending vibrations, which are sensitive to their positions on the ring. researchgate.netresearchgate.net

Comparison of Experimental and Calculated Spectra

A strong correlation is often found between the experimentally measured FT-IR and FT-Raman spectra and those predicted by quantum chemical calculations, such as DFT methods with basis sets like 6-311++G(d,p). researchgate.netresearchgate.net This agreement allows for a more confident assignment of the fundamental vibrational modes. nih.gov For related difluoroaniline compounds, theoretical calculations have been shown to accurately predict the vibrational wavenumbers, which align well with the experimental data. researchgate.net This comparative approach is crucial for a detailed understanding of the molecule's structural and physicochemical properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. researchgate.netmagritek.com

Chemical Shift Analysis

The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei. In aromatic compounds like this compound, the positions of the substituents significantly influence the chemical shifts of the aromatic protons and carbons. dergipark.org.tr

¹H NMR: The protons on the aromatic ring will exhibit signals in the aromatic region of the spectrum. The exact chemical shifts and splitting patterns are determined by the coupling with neighboring fluorine atoms and other protons.

¹³C NMR: The carbon atoms in the ring will have distinct chemical shifts. Carbons bonded to the electronegative fluorine atoms are expected to be deshielded and appear at higher chemical shifts. dergipark.org.tr The carbon attached to the chlorine atom will also show a characteristic shift.

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. magritek.com The two fluorine atoms in this compound are chemically equivalent due to the molecule's symmetry, and would therefore be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.

| Nucleus | Observed Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H (Aromatic) | Data not available in search results | Data not available in search results | Data not available in search results |

| ¹H (NH₂) | Data not available in search results | Data not available in search results | Data not available in search results |

| ¹³C (C-Cl) | Data not available in search results | Data not available in search results | Data not available in search results |

| ¹³C (C-F) | Data not available in search results | Data not available in search results | Data not available in search results |

| ¹³C (C-N) | Data not available in search results | Data not available in search results | Data not available in search results |

| ¹³C (C-H) | Data not available in search results | Data not available in search results | Data not available in search results |

| ¹⁹F | Data not available in search results | Data not available in search results | Data not available in search results |

Identification of Isomers and Reaction Mixtures

NMR spectroscopy is an invaluable tool for distinguishing between isomers. magritek.com The unique substitution pattern of this compound results in a specific set of chemical shifts and coupling patterns in its NMR spectra, which can be used to differentiate it from other chlorodifluoroaniline isomers. For example, isomers with different arrangements of the halogen atoms would exhibit different numbers of signals and distinct splitting patterns in their ¹H, ¹³C, and ¹⁹F NMR spectra. Furthermore, NMR can be used to monitor the progress of chemical reactions by observing the appearance of product signals and the disappearance of reactant signals over time. magritek.com

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elucidation of its structure. libretexts.org For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (163.55 g/mol ). nih.gov The presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak. miamioh.edu

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for aromatic amines include the loss of the amino group or cleavage of the aromatic ring. For halogenated compounds, the loss of halogen atoms is a typical fragmentation pattern. libretexts.orgmiamioh.edu

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M]⁺ | 163/165 | C₆H₄ClF₂N⁺ |

| [M-Cl]⁺ | 128 | C₆H₄F₂N⁺ |

| [M-F]⁺ | 144/146 | C₆H₄ClFN⁺ |

| [M-HCN]⁺ | 136/138 | C₅H₃ClF₂⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of aniline derivatives are characterized by π → π* transitions within the benzene ring. For substituted anilines, these transitions are influenced by the electronic effects of the substituents. up.ac.zalibretexts.org In the case of this compound, the chlorine and fluorine atoms act as electron-withdrawing groups, which can cause a shift in the absorption maxima compared to unsubstituted aniline.

Studies on similar compounds like 3,5-difluoroaniline (B1215098) show absorption bands that are sensitive to solvent polarity. researchgate.net The UV-Vis spectrum of aromatic compounds typically shows a primary band and a secondary band. up.ac.za For this compound, the electronic transitions would be influenced by the combined inductive effects of the halogen atoms, leading to shifts in the characteristic absorption wavelengths. Time-dependent density functional theory (TD-DFT) is often employed to theoretically predict and interpret the electronic transitions observed in the UV-Vis spectrum. researchgate.netresearchgate.net

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of halogenated anilines. researchgate.netresearchgate.net The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly used for these types of calculations, providing a good balance between accuracy and computational cost. researchgate.net

Theoretical geometry optimization of this compound using DFT methods provides detailed information about its three-dimensional structure. nih.gov These calculations typically predict a nearly planar benzene ring, with the amino group potentially exhibiting a slight pyramidalization. The calculated bond lengths and angles offer a precise model of the molecular geometry. For instance, in related difluoroaniline compounds, C-N bond lengths are calculated to be around 1.385 Å to 1.397 Å. researchgate.net The specific substitution pattern in this compound, with fluorine atoms at positions 3 and 5 and a chlorine atom at position 4, creates a unique electronic distribution that influences its geometric parameters.

Table 1: Selected Optimized Geometric Parameters for a Halogenated Aniline Derivative (Example) Note: This table is illustrative and based on typical values for similar compounds. Precise values for this compound require specific DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-N | ~1.39 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-C-N | ~120° |

| Bond Angle | C-C-Cl | ~120° |

| Bond Angle | C-C-F | ~120° |

Vibrational frequency calculations are essential for interpreting experimental FT-IR and FT-Raman spectra. nih.gov By performing these calculations, vibrational modes can be assigned to specific molecular motions, aided by Potential Energy Distribution (PED) analysis. nih.govdergipark.org.tr For aniline derivatives, characteristic vibrations include N-H stretching, C-N stretching, and various ring deformation modes. The presence of heavy halogen atoms like chlorine will result in low-frequency vibrations corresponding to C-Cl stretching and bending modes. The calculated frequencies are often scaled to better match experimental data. mdpi.com

Table 2: Calculated Vibrational Frequencies and Assignments for a Halogenated Aniline Derivative (Example) Note: This table is illustrative. Specific assignments for this compound would be determined from its calculated vibrational spectrum.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution (%) |

|---|---|---|

| N-H asymmetric stretch | ~3500 | ~100 |

| N-H symmetric stretch | ~3400 | ~100 |

| C-N stretch | ~1300 | High |

| C-Cl stretch | ~600-800 | High |

| C-F stretch | ~1200-1300 | High |

Table 3: Calculated HOMO-LUMO Energies and Gap for a Halogenated Aniline Derivative (Example) Note: The values presented are for illustrative purposes and would need to be calculated specifically for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.0 to -7.0 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the reactive behavior of a molecule by mapping its electron density. nih.gov The MEP surface illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For aromatic compounds like this compound, the MEP map can predict sites for intermolecular interactions. nih.govnih.gov In related difluoroaniline compounds, the negative potential is generally concentrated over the electronegative fluorine and nitrogen atoms, indicating these as likely sites for electrophilic attack. Conversely, the positive potential is typically found around the hydrogen atoms of the amine group, marking them as sites for nucleophilic attack.

Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics. nih.gov The NLO behavior of a molecule is related to its first hyperpolarizability (β). researchgate.net Studies on similar halogenated anilines have shown that they can exhibit non-zero hyperpolarizability values, suggesting potential for NLO applications. researchgate.netmetall-mater-eng.com The intramolecular charge transfer (ICT) from electron-donating groups to electron-accepting groups, facilitated by a π-conjugated system, is a key factor for high NLO activity. materialsciencejournal.org In this compound, the amino group acts as an electron donor, while the electronegative halogen atoms and the benzene ring act as acceptors, creating a system capable of ICT.

| Atom | Charge (a.u.) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| N7 | Data not available |

| H8 | Data not available |

| H9 | Data not available |

| F10 | Data not available |

| Cl11 | Data not available |

| F12 | Data not available |

| This table is intended to be illustrative. Specific calculated values for this compound were not available in the search results. |

Potential Energy Surface (PES) Scanning for Molecular Stability

Potential Energy Surface (PES) scanning is a computational method used to explore the conformational space of a molecule and determine its most stable geometry. nih.govreadthedocs.io This is often achieved by systematically changing a specific dihedral angle and calculating the energy at each step. scm.comresearchgate.net For this compound, a PES scan could be performed by rotating the C-N bond to understand the rotational barrier of the amino group. The resulting energy profile would reveal the minimum energy conformation, which corresponds to the most stable structure of the molecule. nih.govdergipark.org.tr

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer (ICT). materialsciencejournal.orggrafiati.com In the case of this compound, NBO analysis would likely reveal strong interactions between the lone pair electrons of the nitrogen and halogen atoms and the antibonding orbitals of the benzene ring. These interactions contribute to the stabilization of the molecule and influence its electronic properties. The stabilization energy (E2) associated with these donor-acceptor interactions quantifies the extent of delocalization and conjugation within the system. materialsciencejournal.org

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Building Block for Active Pharmaceutical Ingredients (APIs)

4-Chloro-3,5-difluoroaniline serves as a crucial intermediate in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs). The presence of halogen atoms in its structure is known to influence the biological activity of resulting compounds, making it a valuable component in drug discovery. Its derivatives have been investigated for various therapeutic applications, including anticancer and antiviral treatments. The strategic incorporation of this fluorinated aniline (B41778) into molecular scaffolds can be achieved through reactions like reductive amination and nucleophilic substitution.

The compound's utility extends to the synthesis of complex heterocyclic systems. For instance, it is a key starting material for producing quinazoline (B50416) derivatives, which are prominent in anticancer research. The chloro and fluoro substituents on the aniline ring play a critical role in modulating the electronic properties and reactivity of the molecule, thereby influencing the pharmacological profile of the final API.

Synthesis of Drug Candidates

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of various drug candidates.

While direct synthesis of antimalarial agents from this compound is not extensively documented in the provided results, the broader class of halogenated anilines is significant in this area. For example, related compounds like 4-chloro-3-fluoroaniline (B146274) are used as precursors for potent antimalarial agents effective against Plasmodium falciparum. The incorporation of halogenated anilines into drug design has been shown to enhance pharmacological activity.

The synthesis of quinazoline-based anticancer agents frequently utilizes halogenated anilines. Structure-activity relationship (SAR) studies have revealed that 3-chloro-4-fluoroaniline (B193440) groups are among the best substituents for the inhibitory activity of certain quinazoline-based EGFR inhibitors. mdpi.com For instance, some 4-anilinoquinazoline (B1210976) derivatives have shown potent activity against cancer cell lines. mdpi.com The presence of halogen atoms on the aniline ring is often advantageous for the antiproliferative activity of these compounds. mdpi.com

Diphenylurea derivatives also represent an important class of anticancer agents, and their synthesis can involve fluorinated anilines. dergipark.org.trresearchgate.net For example, the drug Regorafenib, a diphenylurea derivative used in the treatment of various cancers, contains a 4-chloro-3-(trifluoromethyl)phenyl moiety. dergipark.org.trresearchgate.net The synthesis of novel diphenylurea compounds often involves the reaction of a substituted aniline with an isocyanate or a related precursor. dergipark.org.tr

Fluorinated anilines are fundamental to the synthesis of fluoroquinolone antibiotics. nih.gov While the direct use of this compound in the synthesis of marketed quinolone drugs is not explicitly detailed, related compounds like 3,4-difluoroaniline (B56902) are critical intermediates for drugs such as ofloxacin (B1677185) and levofloxacin. The synthesis of the quinolone core often involves the reaction of a fluorinated aniline with a derivative of malonic acid, followed by cyclization reactions. google.comgoogle.com The fluorine atom at the C-6 position and a piperazinyl group at the C-7 position of the quinolone ring system are crucial for their broad-spectrum antibacterial activity. nih.gov

Structure-Activity Relationship Studies (SAR) in Fluorinated Anilines

The study of how the chemical structure of a molecule relates to its biological activity is a cornerstone of drug design. Fluorinated anilines, including this compound, are frequently employed in these studies.

The introduction of halogen atoms, particularly fluorine, into a drug molecule can significantly impact its potency, efficacy, and pharmacokinetic properties. researchgate.netnih.gov Halogenation can lead to:

Increased Potency: The presence of fluorine can enhance the binding affinity of a drug to its target receptor. researchgate.net For example, in a series of A2B adenosine (B11128) receptor antagonists, monohalogenation at a specific position produced potent ligands. diva-portal.org In some cases, fluorinated derivatives have been found to be more active than their non-fluorinated counterparts. mdpi.com

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation. nih.gov Replacing a hydrogen atom at a metabolically labile site with a fluorine atom can block metabolism at that position, thereby increasing the drug's half-life and bioavailability. nih.gov

Altered Physicochemical Properties: Fluorine's high electronegativity can alter the electronic properties of a molecule, affecting its acidity (pKa), lipophilicity, and ability to form hydrogen bonds. nih.gov These changes can influence a drug's absorption, distribution, and excretion. The introduction of a fluorine atom has been shown to improve solubility and microsomal stability in certain instances. diva-portal.org

Conformational Effects: The presence of fluorine can influence the preferred conformation of a molecule, which can have a dramatic effect on its biological activity. nih.gov

The strategic placement of chlorine and fluorine atoms, as seen in this compound, provides medicinal chemists with a tool to fine-tune the properties of drug candidates to achieve optimal therapeutic outcomes.

Enhancement of Biological Activity and Metabolic Stability

The incorporation of halogen atoms, specifically chlorine and fluorine, into the structure of aniline derivatives is a strategic approach in medicinal chemistry to enhance pharmacological activity and metabolic stability. mdpi.com The presence of fluorine atoms, in particular, is known to confer beneficial properties such as increased metabolic stability, improved binding affinity to target proteins, and enhanced membrane permeability. mdpi.comsmolecule.com Fluorination is a common technique in drug design aimed at prolonging the in-vivo half-life of a compound. bloomtechz.com

The electron-withdrawing nature of the halogen substituents on the this compound moiety plays a critical role in improving the characteristics of parent drug molecules. These substitutions can influence the molecule's resistance to metabolic degradation. For instance, research on a series of N-phenylindoline-5-sulfonamide derivatives, which were potent inhibitors of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), revealed that a 2,4-difluoroaniline (B146603) moiety was susceptible to time-dependent inhibition (TDI) of the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov This was likely due to oxidative metabolism of the aniline ring. nih.gov By modifying this part of the molecule and introducing a 4-chloro-2,6-difluoroaniline (B1363511) group, the risk of CYP3A4 TDI was significantly mitigated. nih.gov This strategic substitution led to the development of a compound with potent MGAT2 inhibition and a much-improved metabolic stability profile. nih.gov The enhanced stability of such fluorinated compounds is also observed in their physical properties, with fluorinated biphenylamines showing greater thermal stability compared to their non-halogenated counterparts. vulcanchem.com

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique frequently used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. smolecule.comtandfonline.com This method provides insights into the binding mode, affinity, and potential inhibitory activity of the ligand. smolecule.com For derivatives incorporating the this compound scaffold, molecular docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

In studies of potential anticancer agents, derivatives of halogenated anilines have been docked into the ATP-binding sites of key enzymes implicated in cancer progression. For example, docking simulations of certain 4-anilinoquinazoline derivatives were performed to understand their interaction with the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com Similarly, quinazoline- and thiourea-containing sorafenib (B1663141) analogs have been docked with EGFR to understand their binding interactions. mdpi.com Other research has used docking to evaluate fluoro-substituted anilino derivatives of natural quinones against the B-raf protein, a key target in melanoma. tandfonline.comsci-hub.se

Furthermore, docking studies have been applied to explore the potential of these compounds in other therapeutic areas. Substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives were designed and docked against the monoamine oxidase-B (MAO-B) enzyme to assess their potential as anti-Parkinson's agents. asiapharmaceutics.info In another study, molecular docking suggested that a chloro-substituted biphenyl (B1667301) derivative occupies a hydrophobic pocket near the Taxol-binding site of β-tubulin. vulcanchem.com

Molecular docking studies not only predict the binding pose but also estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or correlated with experimental inhibitory concentrations (e.g., IC₅₀, GI₅₀). mdpi.comnih.govvulcanchem.com These values are crucial for ranking potential drug candidates and understanding structure-activity relationships.

Research on EGFR inhibitors demonstrated that 4-anilinoquinazoline derivatives could bind effectively in the enzyme's active site. mdpi.com The binding affinity was quantified by calculating the binding free energy, as shown in the table below.

Table 1: Binding Affinity of Selected EGFR Inhibitors

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| Erlotinib | -8.71 |

| Gefitinib | -10.74 |

| Compound 3g | -9.14 |

| Compound 3l | -8.83 |

| Compound 4l | -10.46 |

Source: Data extracted from a study on 4-(Halogenoanilino)-6-bromoquinazolines as potential EGFR-TK inhibitors. mdpi.com

In the pursuit of anti-Parkinson's agents, docking of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against the MAO-B enzyme revealed significant binding energies. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents, was noted to contribute to the strong binding. asiapharmaceutics.info

Table 2: Binding Energies of Phenylmethanimine (B108103) Derivatives with MAO-B

| Compound | Binding Energy (K.cal/mol) |

|---|---|

| Safinamide (Standard) | -102.64 |

| Selegiline (Standard) | -74.38 |

| Rasagiline (Standard) | -72.76 |

| Compound C23 | -120.20 |

| Compound C33 | -116.97 |

Source: Data from a molecular docking study of phenylmethanimine derivatives against MAO-B. asiapharmaceutics.info

The inhibitory effects of compounds containing the chloro-difluoroaniline moiety have also been confirmed through in-vitro assays. An N-phenylindoline-5-sulfonamide derivative containing a 4-chloro-2,6-difluorophenyl group demonstrated potent inhibitory activity against the MGAT2 enzyme with an IC₅₀ value of 7.8 nM. nih.gov In another example, N-Sulfonyl-aminobiaryl derivatives showed potent antiproliferative activity with GI₅₀ values as low as 57.5 nM against certain cancer cell lines, and a 3'-chloro-4'-fluoro analog was found to inhibit STAT3 phosphorylation with an IC₅₀ of 0.2 μM. vulcanchem.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chloro-2,6-difluoroaniline |

| 2,4-difluoroaniline |

| Erlotinib |

| Gefitinib |

| Safinamide |

| Selegiline |

| Rasagiline |

| N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine |

| Sorafenib |

| N-phenylindoline-5-sulfonamide |

| 4-(Halogenoanilino)-6-bromoquinazolines |

Applications in Agrochemical Development

Use as an Intermediate for Pesticides and Herbicides

4-Chloro-3,5-difluoroaniline is a specialized chemical intermediate used in the synthesis of more complex molecules with pesticidal properties. While not an active pesticide itself, its unique structure, featuring both chlorine and fluorine atoms, makes it a valuable precursor for creating new agricultural chemicals. The presence and position of these halogen atoms on the aniline (B41778) ring are critical in defining the biological activity and properties of the final product.

Research and development in the agrochemical sector have identified derivatives of this compound as having potential utility. For instance, this aniline is a direct precursor to N-(4-chloro-3,5-difluorophenyl)acetamide. The synthesis typically involves the acetylation of this compound. This resulting acetamide (B32628) derivative is noted for its application in pesticides, where the combined structural features of the acetyl, chloro, and difluoro groups contribute to its chemical reactivity and biological efficacy.

The broader family of fluoroanilines is widely employed as building blocks in the creation of pharmaceutical and agrochemical compounds. google.com The inclusion of fluorine is a well-established strategy to improve the potency and stability of these products. bloomtechz.com

Synthesis of Insecticides (e.g., Pyrifluron)

While halogenated anilines are common precursors for benzoylurea (B1208200) insecticides, chemical literature indicates that the insecticide Pyrifluron is not synthesized from this compound. Patent documents detailing the synthesis of Pyrifluron specify the use of a different intermediate. The established synthesis route for Pyrifluron involves the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate. google.com

This highlights the high degree of specificity in the structure of intermediates required for the synthesis of complex agrochemicals. Even a slight change in the position of the halogen atoms on the aniline ring results in a different molecule with a distinct role in chemical synthesis.

Environmental and Toxicological Research

Biodegradation Studies of Halogenated Anilines

The biodegradation of halogenated anilines is a key process in their environmental detoxification. nih.gov The number and position of halogen atoms on the aromatic ring significantly influence their resistance to microbial breakdown. ekb.egresearchgate.net Numerous microorganisms have been identified with the capacity to degrade or transform various halogenated anilines, offering potential for bioremediation strategies. ekb.eg

Microbial degradation of halogenated anilines typically proceeds through a series of enzymatic reactions that can be broadly categorized into upper, middle, and lower pathways. nih.govresearchgate.net The initial steps often involve the removal of halogen substituents and the addition of hydroxyl groups by oxygenases to form catechols or substituted catechols. nih.gov

For instance, the degradation of monochloroaniline can occur via two main routes. One pathway involves an initial dechlorination to produce aniline (B41778), which is then converted to catechol by an aniline dioxygenase. nih.gov An alternative pathway involves the direct conversion of chloroaniline to a chlorocatechol. nih.gov These catechols are key intermediates that can then enter a ring-cleavage pathway.

The ortho-cleavage pathway is a common route for the degradation of these aromatic intermediates. researchgate.net In this pathway, enzymes like catechol 1,2-dioxygenase or chlorocatechol 1,2-dioxygenase cleave the aromatic ring between the two hydroxylated carbons. nih.govnih.gov This cleavage results in the formation of aliphatic acids, such as 3-chloro-cis,cis-muconate, which are further metabolized into central metabolic intermediates. researchgate.net Studies on bacteria like Pseudomonas putida and Acinetobacter baumannii have shown that the activity of chlorocatechol 1,2-dioxygenase is markedly induced during the degradation of 4-chloroaniline. nih.gov

Research on the closely related compound 3,4-difluoroaniline (B56902) (3,4-DFA) by Pseudomonas fluorescens 26-K identified the activity of catechol 1,2-dioxygenase, suggesting an ortho-cleavage of the aromatic ring following dehalogenation and hydroxylation. nih.gov

The efficiency of microbial degradation of halogenated anilines can be significantly influenced by the presence of additional carbon and energy sources, known as co-substrates. oup.com Co-substrates can enhance the growth of degrading microorganisms and induce the necessary catabolic enzymes.

A study on Pseudomonas fluorescens 26-K demonstrated the effect of glucose as a co-substrate on the degradation of di-halogenated anilines. nih.gov In the presence of glucose, the strain degraded 170 mg/L of 3,4-dichloroaniline (3,4-DCA) within 2-3 days. nih.gov Without a co-substrate, the degradation was much slower, with only about 40% of a 75 mg/L initial concentration being degraded over 15 days. nih.gov Similarly, the degradation of 3,4-difluoroaniline (3,4-DFA) was faster in the presence of glucose. researchgate.net However, the strain was also capable of using 3,4-DFA as the sole source of carbon and nitrogen, completely degrading up to 90 mg/L in 15 days without any co-substrate. nih.gov

The table below summarizes the degradation of halogenated anilines by Pseudomonas fluorescens 26-K under different conditions.

| Compound | Initial Concentration | Co-substrate | Time for Degradation | Degradation Extent |

| 3,4-dichloroaniline | 170 mg/L | Glucose | 2-3 days | Complete |

| 3,4-dichloroaniline | 75 mg/L | None | 15 days | ~40% |

| 3,4-difluoroaniline | 170 mg/L | Glucose | 5-7 days | Complete |

| 3,4-difluoroaniline | 90 mg/L | None | 15 days | Complete |

Distribution and Migration in Environmental Compartments (Atmosphere, Water, Soil)

Halogenated anilines enter the environment through various channels, including industrial wastewater discharges, accidental spills, and as transformation products of pesticides. nih.govmdpi.com Once released, their distribution and migration are governed by their physicochemical properties and interactions with different environmental compartments.

Water: The hydrosphere is a primary target compartment for chloroanilines. who.int They can be introduced directly through industrial effluents and persist in water bodies. nih.gov While some compounds like 4-chloroaniline can be rapidly degraded by light in the hydrosphere, their persistence can range from days to months depending on conditions. nih.govwho.int

Soil: In soil, halogenated anilines tend to adsorb moderately to organic matter. ekb.eg This adsorption can slow their migration, but they can still leach into groundwater over time. nih.gov Their persistence in soil can be significant, with some compounds having half-lives of up to 1000 days in groundwater sediments. nih.gov

Atmosphere: Volatilization from contaminated water or soil surfaces can lead to the atmospheric presence of these compounds. nih.gov In the atmosphere, they can be transported over long distances before being redeposited onto land or water through precipitation or dry deposition, leading to contamination in remote areas. nih.gov

Ecological Effects on Aquatic Organisms, Soil Microorganisms, and Plants

The presence of halogenated anilines in the environment poses a risk to various organisms. Their toxicity can disrupt ecosystem balance and function.

Aquatic Organisms: Chloroanilines are known to be toxic to aquatic life, potentially leading to species depletion and habitat degradation. nih.gov Studies on zebrafish (Danio rerio), a model aquatic organism, have been used to assess the toxicity of related compounds like 2,4-difluoroaniline (B146603). researchgate.net The toxic effects can include neurotoxicity, behavioral changes, and disruption of metabolic processes. mdpi.comnih.gov

Soil Microorganisms: While some soil microorganisms can degrade halogenated anilines, high concentrations of these compounds can be toxic, altering the structure and function of microbial communities. nih.gov This can negatively impact soil health and nutrient cycling.

Plants: Contamination of soil with halogenated anilines can be detrimental to plant health. The introduction of these chemicals can disrupt the balance of soil nutrients, which in turn can negatively affect plant growth. nih.gov

Earthworms: Earthworms are vital for soil health and are often used as bioindicators of soil pollution. researchgate.net Research on the effects of fluoroanilines, including 3,5-difluoroaniline (B1215098), on the earthworm Eisenia veneta has been conducted to identify biomarkers of toxicity. nih.gov Exposure to these compounds caused measurable changes in the biochemical profiles of the earthworms, indicating a stress response to the toxic insult. nih.gov

Environmental Risk Assessment and Management

Given the potential for environmental contamination and ecological harm, a structured approach to risk assessment and management for halogenated anilines is necessary. who.int Environmental Risk Limits (ERLs) are scientifically derived values that serve as advisory benchmarks for environmental quality standards. rivm.nl

The process involves deriving several key concentration levels:

Negligible Concentration (NC): The concentration at which effects on ecosystems are expected to be negligible. rivm.nl

Maximum Permissible Concentration (MPC): The concentration at which no harmful effects are anticipated. rivm.nl

Maximum Acceptable Concentration for ecosystems (MACeco): The limit for short-term exposure. rivm.nl

Serious Risk Concentration for ecosystems (SRCeco): The concentration at which serious effects on the ecosystem are possible. rivm.nl

These ERLs are determined using comprehensive ecotoxicological, physicochemical, and fate data. rivm.nl For monochloroanilines, risk limits have been derived for water, but not for sediment, as sorption was considered negligible. rivm.nl Such frameworks are essential for regulatory bodies to set environmental quality standards and manage the release of these substances to protect aquatic ecosystems. nih.gov

Toxicity Mechanisms of Halogenated Anilines

The toxicity of halogenated anilines and related aromatic hydrocarbons is linked to their interaction with biological systems at a molecular level. nih.gov Exposure to these compounds can lead to a range of adverse health effects, including immunotoxicity, mutagenicity, and carcinogenicity. ekb.eg

A proposed mechanism for the action of toxic halogenated aromatic compounds is analogous to that of steroid hormones. nih.gov This model suggests that the compound enters a cell and binds to a specific, high-affinity receptor protein (such as the Ah receptor). nih.gov This ligand-receptor complex then moves to the nucleus, where it interacts with chromatin, leading to altered gene expression. nih.gov This change in gene expression can disrupt normal cellular processes and lead to toxicity.

Other potential mechanisms of toxicity include:

Oxidative Stress: The metabolic processing of these compounds can lead to the production of reactive oxygen species (ROS), which cause damage to cells. nih.gov

Genotoxicity: Some chloroanilines are genotoxic, meaning they can damage DNA, which can lead to mutations and potentially cancer. nih.govwho.int

Metabolic Disruption: These chemicals can interfere with various metabolic pathways, as observed in earthworms exposed to fluoroanilines, where changes in metabolites like maltose and inosine monophosphate were detected. nih.gov

The specific toxicity is influenced by the number and position of the halogen substituents on the aniline ring. ekb.eg

Methemoglobin Content Increase

No specific research studies were found that investigated the potential of 4-Chloro-3,5-difluoroaniline to induce an increase in methemoglobin content. While other aniline derivatives are known to cause methemoglobinemia, dedicated research on this specific compound is not publicly available.

Anemia and Organ Injury (Kidney and Liver)

There is no available research detailing the effects of this compound on red blood cell counts or its potential to cause anemia. Similarly, studies investigating specific injury to the kidney and liver following exposure to this compound were not found in the scientific literature.

Nephrotoxicity

Specific studies focusing on the nephrotoxic potential of this compound are not available. Research on other halogenated anilines suggests a potential for kidney damage, but direct evidence for this compound is lacking.

Mutagenicity

No studies were identified that have assessed the mutagenic potential of this compound. Therefore, its capacity to induce genetic mutations has not been documented.

Reproductive Toxicity

There is no available research in the public domain that has examined the reproductive toxicity of this compound.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways with Improved Sustainability

The synthesis of 4-chloro-3,5-difluoroaniline and its derivatives is an area of active research, with a strong focus on developing more sustainable and efficient methods. Traditional multi-step syntheses often involve harsh reaction conditions and the use of hazardous reagents, leading to significant by-product formation. For instance, the preparation of the related compound 3,5-difluoroaniline (B1215098) has been approached through various routes, including the reaction of 2,4,5-trichloronitrobenzene (B44141) with an alkali metal fluoride (B91410), followed by chlorinating denitration, nitration, and reduction. google.comgoogle.com These complex pathways highlight the need for more streamlined and environmentally benign processes.

Current research efforts are directed towards the use of greener solvents, catalysts, and reaction conditions. One promising approach involves the catalytic amination of haloarenes. For example, the transformation of 3,5-difluoro-1-chloro-4-(trifluoromethyl)benzene into the corresponding aniline (B41778) derivative has been achieved using copper-mediated amination protocols adapted with modern catalyst systems. Another avenue of exploration is the development of continuous-flow Suzuki coupling protocols, which can improve reaction yields and minimize palladium contamination. vulcanchem.com Additionally, processes that reduce the number of synthetic steps and the generation of waste are highly desirable. For example, a method for producing 3,5-difluoroaniline from pentafluorobenzonitrile (B1630612) via hydrolysis and a Hoffmann reaction has been proposed. google.com The direct amination of 1-halo-3,5-difluorobenzene is another strategy being investigated to simplify the synthesis of related anilines. google.com

Future research will likely focus on the following areas to enhance sustainability:

Catalyst Development: Designing highly active and selective catalysts, such as those based on palladium or copper, for amination and cross-coupling reactions. rsc.org

Flow Chemistry: Implementing continuous-flow systems to improve reaction control, safety, and scalability while reducing waste. vulcanchem.com

Alternative Reagents: Exploring the use of less toxic and more readily available starting materials and reagents. tandfonline.comgoogle.com

Biocatalysis: Investigating the potential of enzymatic transformations to achieve highly selective and environmentally friendly syntheses.

Exploration of New Pharmaceutical and Agrochemical Targets

In the pharmaceutical arena, derivatives of halogenated anilines are integral to the development of new therapeutic agents. They are found in compounds targeting a variety of diseases, including:

Antimalarials: Incorporation of the 4-chloro-3-fluoroaniline (B146274) moiety has been shown to dramatically increase the potency of antimalarial drugs against Plasmodium falciparum, with some compounds exhibiting half-maximal effective concentrations (EC₅₀) as low as 27 nM. ossila.com

Anticancer Agents: Diphenylurea derivatives, which can be synthesized from anilines like 3,5-difluoroaniline, are key components of multi-kinase inhibitors used in the treatment of various cancers. dergipark.org.tr

Antiviral and Anti-inflammatory drugs: The structural motif is also present in piperidine (B6355638) derivatives for antiviral treatments and in compounds being investigated for their anti-inflammatory properties. ossila.com

Future pharmaceutical research will likely focus on incorporating the this compound scaffold into novel molecular architectures to target a broader range of diseases. This includes exploring its potential in developing inhibitors for specific enzymes or modulators for receptors involved in neurological disorders and other complex diseases.

In the agrochemical sector, fluorinated compounds play a vital role in the development of modern pesticides. The introduction of fluorine atoms can lead to enhanced biological activity and improved environmental profiles. For example, trifludimoxazin, a herbicide, inhibits the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, and its synthesis involves fluorinated precursors. ccspublishing.org.cn Similarly, the fungicide benzovindiflupyr, a succinate (B1194679) dehydrogenase inhibitor (SDHI), contains a difluoromethyl group. ccspublishing.org.cn

The exploration of new agrochemical targets for compounds derived from this compound is a promising area of research. This includes the development of new herbicides, fungicides, and insecticides with novel modes of action to combat resistance and provide more effective crop protection. smolecule.comccspublishing.org.cn

Advanced Material Science Applications (e.g., Organic Semiconductor Materials)

The unique electronic properties of fluorinated anilines make them attractive candidates for applications in material science, particularly in the field of organic electronics. This compound and its derivatives are being investigated as monomers for the synthesis of fluorinated polyanilines and other polymers with tailored properties.

The incorporation of fluorine atoms into the polymer backbone can significantly enhance key characteristics such as:

Electrical Conductivity: Fluorination can modulate the electronic structure of the polymer, leading to improved charge transport properties.

Solubility: The presence of fluorine can influence the solubility of the polymer in organic solvents, facilitating processing and device fabrication.

These enhanced properties make fluorinated polymers derived from this compound promising for a variety of advanced applications, including:

Organic Light-Emitting Diodes (OLEDs): As charge transport or emissive layers. rsc.org

Organic Photovoltaic Cells (OPVs): As donor or acceptor materials.

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

High-Temperature Dielectric Materials: Incorporation into polyimide matrices is being explored for applications requiring high thermal stability. vulcanchem.com

Emerging research also points to the potential of related bromo- and iodo-difluoroanilines in organic semiconductors, suggesting a broader scope for halogenated anilines in next-generation electronic materials. Future research will likely focus on the synthesis and characterization of new polymers with precisely controlled structures and properties to optimize their performance in electronic devices.

Further Elucidation of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing synthetic methods and designing novel transformations. The interplay of the chloro and fluoro substituents, along with the amino group, dictates the reactivity of the aromatic ring in various reactions.

Key areas for further mechanistic investigation include:

Nucleophilic Aromatic Substitution (SNAr): Studies on the reaction of related compounds, such as 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline derivatives, have suggested an addition-elimination mechanism. researchgate.net The high negative rho (ρ) values obtained from Hammett plots indicate a significant buildup of positive charge on the aniline nitrogen in the transition state, highlighting the importance of the substituent's polar effects. researchgate.net Further studies on this compound would provide valuable insights into how the specific halogen substituents influence the reaction rates and regioselectivity.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the halogen atoms deactivates the aromatic ring towards electrophilic attack. However, understanding the directing effects of the substituents is essential for controlling the outcome of reactions such as nitration and halogenation.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are powerful tools for forming C-N and C-C bonds. rsc.orgossila.com Detailed mechanistic studies can help in the development of more efficient and selective catalyst systems for these transformations, particularly for electron-deficient substrates like this compound.

Oxidation and Reduction Reactions: The amino group can be oxidized to nitro or nitroso groups, while nitro derivatives can be reduced back to the amine. Elucidating the mechanisms of these redox processes can lead to more controlled and selective transformations.

By employing a combination of experimental techniques (kinetic studies, isotopic labeling) and computational methods (Density Functional Theory calculations), researchers can gain a more detailed picture of the transition states and reaction pathways involved in the chemistry of this compound. dergipark.org.trresearchgate.net This fundamental knowledge will be instrumental in advancing the synthetic utility of this important chemical building block.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-3,5-difluoroaniline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation of aniline derivatives. For example, sequential fluorination and chlorination of nitrobenzene precursors, followed by reduction to the amine. Purity optimization (≥98%) can be achieved via column chromatography or recrystallization using solvents like ethanol or hexane. Monitoring by HPLC or GC-MS ensures minimal impurities, such as residual nitro intermediates or diastereomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic proton environments and confirms substitution patterns.

- ¹⁹F NMR : Detects fluorine atoms at positions 3 and 5, distinguishing them from other halogenated isomers.

- FT-IR : Validates the presence of NH₂ (stretch ~3400 cm⁻¹) and C-Cl/F bonds.

- Mass Spectrometry : Confirms molecular weight (MW: 163.56 g/mol) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : this compound is light-sensitive and prone to oxidation. Storage at 2–8°C under inert gas (e.g., argon) in amber vials is recommended. Stability tests using accelerated degradation studies (40°C/75% RH for 4 weeks) reveal <5% decomposition when protected from light and moisture .

Advanced Research Questions

Q. What strategies mitigate conflicting reactivity data in nucleophilic aromatic substitution (NAS) reactions involving this compound?

- Methodological Answer : Contradictions often arise from competing substituent effects (e.g., electron-withdrawing Cl vs. F). Systematic reaction screens under varying conditions (temperature, solvent polarity, catalysts) can identify optimal parameters. For example, using polar aprotic solvents (DMF) with CuI catalysis enhances regioselectivity at the chloro-substituted position .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes or receptors, such as cytochrome P450 isoforms. Validation via in vitro assays (e.g., fluorescence polarization) bridges computational and experimental data .

Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?

- Methodological Answer : The compound serves as a precursor for fused-ring systems. For example, coupling with boronic acids via Suzuki-Miyaura reactions forms biaryl intermediates for kinase inhibitors. Stepwise functionalization (e.g., amidation, cyclization) yields purine or pyridine derivatives with potential anticancer activity .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

- Methodological Answer : The chloro group’s steric bulk directs coupling to the less hindered fluorine-adjacent positions. Electron-withdrawing effects activate the ring for Pd-catalyzed reactions. Comparative studies with analogs (e.g., 4-bromo-3,5-difluoroaniline) reveal faster kinetics for chloro derivatives due to lower bond dissociation energy .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions may stem from impurities (e.g., residual morpholine in intermediates) or assay variability. Reproducibility requires:

- Batch Consistency : LC-MS profiling of intermediates.

- Standardized Assays : Use of positive controls (e.g., staurosporine for kinase inhibition).

- Meta-Analysis : Pooling data from orthogonal studies (e.g., SPR, ITC) to validate binding constants .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。